Cas no 2228398-50-1 (2-(but-3-yn-2-yl)-4-methylphenol)

2-(but-3-yn-2-yl)-4-methylphenol 化学的及び物理的性質
名前と識別子
-
- 2-(but-3-yn-2-yl)-4-methylphenol
- 2228398-50-1
- EN300-1764563
-
- インチ: 1S/C11H12O/c1-4-9(3)10-7-8(2)5-6-11(10)12/h1,5-7,9,12H,2-3H3
- InChIKey: NZXQOIWEMRKWJL-UHFFFAOYSA-N
- ほほえんだ: OC1=CC=C(C)C=C1C(C#C)C
計算された属性
- せいみつぶんしりょう: 160.088815002g/mol
- どういたいしつりょう: 160.088815002g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
2-(but-3-yn-2-yl)-4-methylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764563-0.05g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1764563-5.0g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1764563-10.0g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 10g |
$5221.0 | 2023-06-03 | ||
Enamine | EN300-1764563-1g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1764563-5g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1764563-0.1g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 0.1g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1764563-0.25g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1764563-2.5g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1764563-1.0g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1764563-0.5g |
2-(but-3-yn-2-yl)-4-methylphenol |
2228398-50-1 | 0.5g |
$1165.0 | 2023-09-20 |
2-(but-3-yn-2-yl)-4-methylphenol 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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6. Back matter
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
2-(but-3-yn-2-yl)-4-methylphenolに関する追加情報
Compound CAS No. 2228398-50-1: 2-(But-3-yn-2-yl)-4-methylphenol
The compound with CAS number 2228398-50-1, commonly referred to as 2-(but-3-yn-2-yl)-4-methylphenol, is a unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound is characterized by its aryl ether structure, which combines a phenolic group with an alkyne substituent, making it a versatile molecule for various applications.
Chemical Structure and Properties: The structure of 2-(but-3-yn-2-yl)-4-methylphenol consists of a phenol ring substituted with a methyl group at the 4-position and an alkyne group at the 2-position. The presence of the alkyne group introduces unique electronic and steric properties, which influence its reactivity and potential applications. Recent studies have highlighted its ability to undergo alkyne cycloaddition reactions, making it a valuable precursor in the synthesis of complex organic molecules.
Synthesis and Applications: The synthesis of this compound involves a multi-step process, often utilizing alkyne chemistry and direct arylation techniques. Researchers have explored its use in the development of antimicrobial agents, where its phenolic group contributes to antioxidant activity, while the alkyne moiety enhances bioavailability. Additionally, this compound has shown promise in the field of polymer science, where it serves as a building block for constructing functional polymers with tailored properties.
Recent Research Advances: In recent years, there has been a growing interest in exploring the biological activity of 2-(but-3-yn-2-yl)-4-methylphenol. Studies have demonstrated its potential as an anti-inflammatory agent, with research indicating that it may inhibit key enzymes involved in inflammatory pathways. Furthermore, its ability to act as a precursor for drug delivery systems has opened new avenues in nanotechnology and targeted therapy.
Environmental Impact and Safety: As with any chemical compound, understanding its environmental impact is crucial. Preliminary studies suggest that 2-(but-3-yn-2-yl)-4-methylphenol is biodegradable under specific conditions, which aligns with current trends toward sustainable chemistry. However, further research is needed to fully assess its environmental footprint and ensure safe handling practices.
In conclusion, CAS No. 2228398-50-1 (2-(but-3-yn-2-yl)-4-methylphenol) represents a fascinating molecule with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a key player in future innovations within the chemical sciences.
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